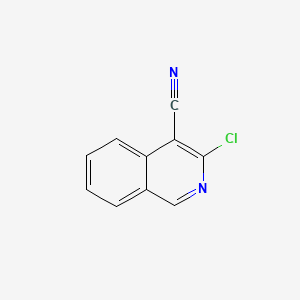

3-Chloroisoquinoline-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

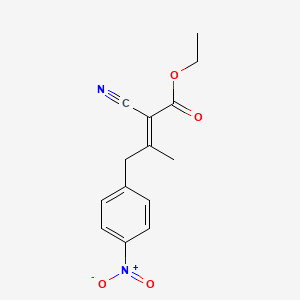

The synthesis of compounds like 3-Chloroisoquinoline-4-carbonitrile often involves multi-component reactions (MCRs), which are methods for creating a variety of heterocyclic compounds . For instance, a very effective Cu3TiO4/g-C3N5 photocatalyst has been introduced for the production of compounds containing chromene-3-carbonitriles .Molecular Structure Analysis

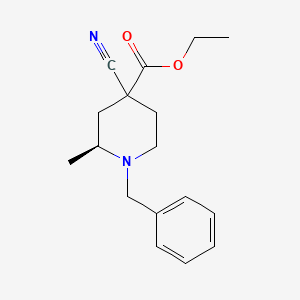

The molecular structure of 3-Chloroisoquinoline-4-carbonitrile consists of a isoquinoline ring with a chlorine atom at the 3rd position and a carbonitrile group at the 4th position .Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles, which include 3-Chloroisoquinoline-4-carbonitrile, have various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Wissenschaftliche Forschungsanwendungen

-

Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs : This compound and its related analogs have been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . These compounds have shown various biological and pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .

-

Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile units for efficient NIR organic light-emitting diodes : These complexes have been used in the development of efficient near-infrared (NIR) organic light-emitting diodes (OLEDs) . The OLEDs based on these complexes have attained the maximum external quantum efficiencies (EQEs) of 7.1% and 7.2% with the emission peaks at 695 and 714 nm, respectively .

-

2-Chloroquinoline-3-carbaldehydes : These compounds are easily available and have high chemical reactivity due to the presence of two active moieties chloro- and aldehyde functions . They have been used in various synthetic methods and reactions from 1979 to 1999 .

Zukünftige Richtungen

Future research could focus on developing more efficient and sustainable methods for the synthesis of 3-Chloroisoquinoline-4-carbonitrile and similar compounds . Additionally, these compounds could be explored for their potential uses in various fields such as photoimmunotherapy, bioprobe/bioimaging, telecommunications, information-secured displays, organic light-emitting diodes (OLEDs), and even solar energy conversion .

Eigenschaften

IUPAC Name |

3-chloroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANLOZRLOLZWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728705 |

Source

|

| Record name | 3-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroisoquinoline-4-carbonitrile | |

CAS RN |

1256463-73-6 |

Source

|

| Record name | 3-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)

![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)

![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)